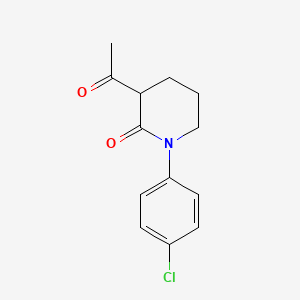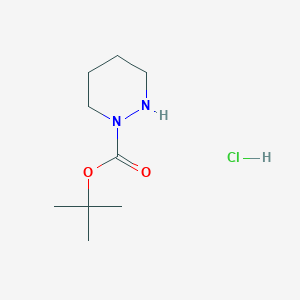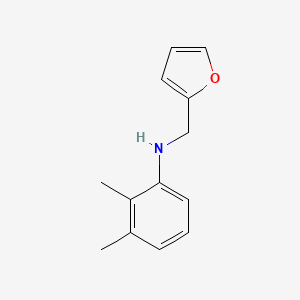
3,4-Dimethoxybutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybutan-1-amine: is an organic compound with the molecular formula C6H15NO2 It is a derivative of butanamine, where two methoxy groups are attached to the third and fourth carbon atoms of the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybutan-1-amine typically involves the reaction of 3,4-dimethoxybutanal with ammonia or an amine source. One common method is the reductive amination of 3,4-dimethoxybutanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethoxybutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,4-Dimethoxybutan-1-amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amines. It serves as a model compound for understanding the behavior of similar amines in biological systems .
Medicine: Its structural features make it a candidate for developing drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the synthesis of polymers, catalysts, and other functional materials. Its unique properties contribute to the development of advanced materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethoxybutan-1-amine
- 3,3-Dimethoxybutan-1-amine
- 4,4-Diethoxybutan-1-amine
Comparison: 3,4-Dimethoxybutan-1-amine is unique due to the specific positioning of the methoxy groups on the third and fourth carbon atoms. This structural arrangement can influence its reactivity and interaction with other molecules. Compared to 4,4-Dimethoxybutan-1-amine, which has both methoxy groups on the fourth carbon, this compound may exhibit different chemical and biological properties .
Propriétés
Formule moléculaire |
C6H15NO2 |
|---|---|
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
3,4-dimethoxybutan-1-amine |
InChI |
InChI=1S/C6H15NO2/c1-8-5-6(9-2)3-4-7/h6H,3-5,7H2,1-2H3 |
Clé InChI |
FYYJRQMDIGKBQR-UHFFFAOYSA-N |
SMILES canonique |
COCC(CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid](/img/structure/B13234142.png)
![([2-(Chloromethyl)butoxy]methyl)benzene](/img/structure/B13234143.png)

![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanol](/img/structure/B13234168.png)

![3-(Ethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13234197.png)
![3-(2-Methoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13234206.png)





